molecular formula C10H13ClN2O3 B2355371 (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride CAS No. 1286207-04-2

(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride

Cat. No.: B2355371
CAS No.: 1286207-04-2
M. Wt: 244.68
InChI Key: WWGSGDMXNWCTSX-QRPNPIFTSA-N
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Description

The compound is a derivative of nitrophenoxy compounds . Nitrophenoxy compounds have been studied extensively due to their potential as antiviral agents . They are designed and synthesized to fulfill the basic pharmacophoric features of deubiquitinase (DUB) inhibitors .


Synthesis Analysis

While specific synthesis information for “(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride” is not available, nitrophenoxy derivatives have been synthesized in studies . For instance, 4-(2-nitrophenoxy)benzamide derivatives were designed and synthesized to fulfill the basic pharmacophoric features of DUB inhibitors .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrrolidines : Pyrrolidines, including derivatives like (S)-3-(2-Nitrophenoxy)pyrrolidine, are crucial in various chemical syntheses. A study demonstrated their formation through [3+2] cycloaddition, highlighting the polar nature of these reactions under mild conditions, which is significant for creating compounds with potential industrial applications, such as dyes or agrochemical substances (Żmigrodzka et al., 2022).

  • Development of Novel Nitroxyl Radicals : Research on piperidine and pyrrolidine nitroxyl radicals, which include (S)-3-(2-Nitrophenoxy)pyrrolidine derivatives, shows their importance as antioxidants, contrast agents, and in other applications. Their structural modifications impact reactivity, stability, and potential usage in medical and industrial fields (Kinoshita et al., 2009).

  • Advanced Materials Synthesis : The compound's derivatives are used in synthesizing polyimides, which are vital for creating materials with high thermal stability, solubility, and mechanical strength. Such polymers have applications in various high-performance materials (Yan et al., 2011).

Biological and Medicinal Research

  • Antioxidants and Anticancer Applications : Pyrrolidine derivatives, including nitroxides, have been studied for their antioxidant properties and potential as anticancer drugs. They demonstrate unique mechanisms of action, mimicking superoxide dismutase and scavenging reactive free radicals, which is significant in the context of various cancers and age-related diseases (Lewandowski & Gwoździński, 2017).

  • Inhibitory Effects on Enzymes : Some derivatives of pyrrolidine, similar to (S)-3-(2-Nitrophenoxy)pyrrolidine, have been evaluated as inhibitors of specific enzymes, like the type 2 5α-reductase, relevant in the study of conditions like prostate diseases and hair loss (Nolan et al., 1997).

Agricultural Applications

  • Herbicidal Activities : Studies have shown the effectiveness of phenoxypyridines, structurally related to (S)-3-(2-Nitrophenoxy)pyrrolidine, as herbicides, with some demonstrating significant potential for agricultural use (Fujikawa et al., 1970).

Mechanism of Action

Properties

IUPAC Name

(3S)-3-(2-nitrophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-2-4-10(9)15-8-5-6-11-7-8;/h1-4,8,11H,5-7H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGSGDMXNWCTSX-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC=C2[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=CC=CC=C2[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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